(3-Azidoazetidin-1-yl)(cyclopent-3-en-1-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(cyclopent-3-en-1-yl)methanone, also known as AZCPM, is an organic compound that has become increasingly popular in recent years due to its wide range of uses in scientific research and laboratory experiments. AZCPM is a heterocyclic compound, meaning it contains both nitrogen and oxygen atoms in its ring structure. It is used in a variety of experiments, from synthesizing new molecules to studying the biochemical and physiological effects of compounds on cells and organisms.
Scientific Research Applications
Energetic Materials Development
The compound has potential applications in the development of energetic materials, such as propellants and explosives. Its azido group can contribute positively to the enthalpy of formation, making it a candidate for creating novel energetic materials with unique properties .
Thermal Stability Analysis
Research on similar azido compounds has shown that they possess low melting temperatures and significant mass loss upon heating, indicating a potential for use in thermal stability studies. This can lead to the development of safer handling protocols for energetic materials .
Decomposition Mechanism Elucidation
The detailed decomposition mechanisms of azido compounds are of great interest. Understanding the breakdown process, including the formation of small molecular fragments, can inform the design of compounds with controlled reactivity for specific applications .
Spectroscopy and Molecular Structure Analysis
The compound’s unique structure, featuring both azido and cyclopentenyl groups, makes it a subject of interest in spectroscopy studies. These studies can provide insights into the electronic and spatial configuration of such molecules .
Pharmaceutical Testing
This compound is available for purchase as a high-quality reference standard, which suggests its use in pharmaceutical testing. It could be used to calibrate instruments or as a control in assays to determine the presence of similar structures in drug formulations .
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-cyclopent-3-en-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-12-11-8-5-13(6-8)9(14)7-3-1-2-4-7/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYYEMWJLUKRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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